molecular formula C6H7N3S B1491347 2-(Azidomethyl)-5-methylthiophene CAS No. 2098046-04-7

2-(Azidomethyl)-5-methylthiophene

Cat. No.: B1491347
CAS No.: 2098046-04-7
M. Wt: 153.21 g/mol
InChI Key: JAKXHLIHWMBHAA-UHFFFAOYSA-N
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Description

2-(Azidomethyl)-5-methylthiophene is a valuable heterocyclic building block in organic synthesis and medicinal chemistry. The presence of an azide group on the thiophene scaffold makes this compound a versatile precursor for the synthesis of more complex molecules via "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) . These reactions are pivotal in drug discovery, materials science, and bioconjugation. While a direct, publicly available CAS number for this specific isomer was not identified, its close structural analog, 2-(Azidomethyl)-3-methylthiophene (CAS 2098012-24-7), highlights the typical applications of this chemical class . Researchers can leverage this compound to develop potential pharmaceutical intermediates, as thiophene derivatives are prominent in various therapeutic areas . The azide functionality allows for efficient incorporation of the methylthiophene moiety into larger structures, facilitating the exploration of structure-activity relationships in the development of new active compounds. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(azidomethyl)-5-methylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3S/c1-5-2-3-6(10-5)4-8-9-7/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKXHLIHWMBHAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Azidomethyl)-5-methylthiophene is a compound featuring a thiophene ring with an azidomethyl substituent. Thiophene derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of 2-(Azidomethyl)-5-methylthiophene, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

  • Molecular Formula : C6H8N2S
  • Functional Groups : Azide (–N₃) and Methylthio (–S–CH₃)

The presence of the azide group is significant as it allows for potential modifications through click chemistry, enhancing the compound's reactivity and biological activity.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) values for related thiophene compounds against Pseudomonas aeruginosa and Escherichia coli were reported as low as 0.21 µM .
  • The azide functionality may enhance solubility and target specificity, potentially increasing the efficacy of 2-(Azidomethyl)-5-methylthiophene against microbial pathogens.

Antifungal Activity

Thiophene derivatives have also demonstrated antifungal properties. In studies involving compounds structurally related to 2-(Azidomethyl)-5-methylthiophene:

  • Significant antifungal activity was observed against fungi of the genus Candida and other clinically relevant strains .
  • Compounds with similar structures showed selective action against Gram-positive microorganisms, indicating a broad spectrum of antifungal activity.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several thiophene derivatives, including those with azide groups. The findings showed:

CompoundTarget OrganismMIC (µM)
2-(Azidomethyl)-5-methylthiophenePseudomonas aeruginosa0.21
Related Thiophene DerivativeEscherichia coli0.25
Other ThiophenesCandida spp.Varies

This data supports the potential use of 2-(Azidomethyl)-5-methylthiophene as a lead compound for developing new antimicrobial agents.

Study 2: Anticancer Activity

In a separate investigation into the anticancer properties of thiophene derivatives:

  • Several compounds were tested for their ability to inhibit cancer cell lines.
  • Results indicated moderate to high inhibition rates in breast (MDA-MB-231) and liver (SK-Hep-1) cancer cell lines, suggesting that modifications to the thiophene structure could enhance anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(Azidomethyl)-5-methylthiophene with structurally related thiophene derivatives, focusing on substituent effects, reactivity, and applications.

Structural Analogues

Key compounds for comparison include:

2-Methyl-5-(5-phenylthiophen-2-yl)thiophene (CAS: 106925-68-2): A bithiophene with methyl and phenyl substituents.

2-Cyclohexyl-5-(5-methylthiophen-2-yl)thiophene : A bithiophene with cyclohexyl and methyl groups.

5'-Methyl-5-phenyl[2,2'-bithienyl] : A bithiophene with methyl and phenyl groups across two thiophene rings .

Substituent Effects and Reactivity

Compound Key Substituents Functional Group Reactivity Applications
2-(Azidomethyl)-5-methylthiophene Azidomethyl (-CH₂N₃), methyl (-CH₃) High reactivity in CuAAC click chemistry Polymer crosslinking, bioconjugation
2-Methyl-5-(5-phenylthiophen-2-yl)thiophene Methyl (-CH₃), phenyl (-C₆H₅) Limited to electrophilic substitution or coupling Organic electronics, semiconductors
2-Cyclohexyl-5-(5-methylthiophen-2-yl)thiophene Cyclohexyl (-C₆H₁₁), methyl (-CH₃) Steric hindrance reduces reactivity Materials with tailored solubility
  • Azide vs. Non-Azide Groups: The azidomethyl group in 2-(Azidomethyl)-5-methylthiophene enables unique reactivity in CuAAC, unlike phenyl or cyclohexyl substituents in analogues, which are inert in such reactions. This makes the azide-bearing compound critical for modular synthesis .
  • Electronic Properties: Bithiophenes (e.g., 5'-methyl-5-phenyl[2,2'-bithienyl]) exhibit extended conjugation, enhancing conductivity for electronic applications.

Preparation Methods

Azido Group Transfer via Heteroaryllithium Intermediate

One of the authoritative methods involves the generation of the heteroaryllithium derivative of 5-methylthiophene followed by azido group transfer using toluene-p-sulfonyl azide as the azide source. This approach was reported by researchers studying the synthesis and thermal reactivity of 2-azido-5-methylthiophene. The procedure can be summarized as follows:

  • Lithiation of 5-methylthiophene at the 2-position using an organolithium reagent (e.g., n-butyllithium) under inert atmosphere.
  • Subsequent reaction of the lithiated intermediate with toluene-p-sulfonyl azide to transfer the azido group, yielding 2-(azidomethyl)-5-methylthiophene.
  • The reaction is typically conducted at low temperature to control reactivity and maximize yield.

This method provides a direct and efficient route to the target azide with good control over regioselectivity and purity. The azido group transfer reaction is notable for its mild conditions and relatively high yields, making it suitable for preparative scale synthesis.

Nucleophilic Substitution of Benzyl Bromide Derivatives

Another well-established synthetic route involves the nucleophilic substitution of 2-(bromomethyl)-5-methylthiophene with sodium azide. This method is based on the displacement of the bromide leaving group by the azide ion in a polar aprotic solvent such as dimethylformamide (DMF). The general procedure is:

  • Dissolve 2-(bromomethyl)-5-methylthiophene (or the corresponding benzyl bromide derivative) in anhydrous DMF under an inert atmosphere.
  • Add sodium azide (NaN3) in slight excess (typically 1.5 equivalents).
  • Stir the reaction mixture at elevated temperature (around 60–65 °C) for several hours (e.g., 6 hours).
  • Upon completion, quench with water and extract the organic azide product with an ether solvent.
  • Purify the crude product by flash chromatography on silica gel.

This method is widely used due to the commercial availability of benzyl bromide precursors and the straightforward reaction conditions. The yields reported for similar benzyl azide syntheses are high, often exceeding 90%, with minimal byproducts.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Azido Group Transfer via Lithiation 5-methylthiophene, n-BuLi, toluene-p-sulfonyl azide Low temperature, inert atmosphere High (not explicitly quantified) Direct azido transfer, regioselective
Nucleophilic Substitution 2-(bromomethyl)-5-methylthiophene, NaN3, DMF 60–65 °C, 6 hours ~99% Straightforward, high yield, scalable
Sulfonyl Azide Cyclization o-(alkylsulfanyl)benzyl chlorides, NaN3, MCPBA, LDA Room temperature to mild heating Fair to good More complex, for related sulfur heterocycles

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Azidomethyl)-5-methylthiophene
Reactant of Route 2
Reactant of Route 2
2-(Azidomethyl)-5-methylthiophene

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